molecular formula C9H8O4S B2560525 3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid CAS No. 714208-34-1

3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid

Cat. No.: B2560525
CAS No.: 714208-34-1
M. Wt: 212.22
InChI Key: SHQXSOUUIJRJGT-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid is a fused heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique thiopyrano[3,4-b]furan scaffold. This structure combines a thiopyran moiety with a furanone system, a feature present in various bioactive molecules. Derivatives of thiopyran-2-one and fused structures have been identified as key scaffolds in the development of therapies for viral infections, including AIDS . Furthermore, the core thiopyran and furanone structures are frequently investigated for their inhibitory activity against enzymes like matrix metalloproteinase in human fibrosarcoma cells, suggesting potential applications in oncology research . The planarity of the thiopyran moiety is often crucial in materials science, as this feature is exploited in the design of organic electronic materials. Similar structures have been incorporated into systems with good electron transport properties for use in organic light-emitting diodes (OLEDs) and as components of conducting polymers . The carboxylic acid functional group on this compound provides a versatile handle for further synthetic modification, allowing researchers to generate a diverse array of amides, esters, and other derivatives for structure-activity relationship (SAR) studies or to tune material properties. This compound is offered For Research Use Only and is intended solely for laboratory investigation.

Properties

IUPAC Name

3-methyl-4-oxo-7H-thiopyrano[3,4-b]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4S/c1-4-7-5(10)2-14-3-6(7)13-8(4)9(11)12/h2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQXSOUUIJRJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=O)CSC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable thiophene derivative, the compound can be synthesized through a series of reactions including oxidation, cyclization, and esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various derivatives and intermediates, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules

Biology: In biological research, 3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid can be used to study enzyme inhibition and receptor binding. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Medicine: The compound's derivatives have shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it valuable in the design of drugs for various diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in manufacturing processes.

Mechanism of Action

The mechanism by which 3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary based on the derivative and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Furan vs. Thiophene Derivatives

highlights two series of amide derivatives of furan-2-carboxylic acid (F1–F6) and thiophene-2-carboxylic acid (T1–T6) . Key structural differences include:

  • Oxygen (furan) vs. sulfur (thiophene) in the heterocyclic ring.
  • Substituents on the amide group (e.g., triazolo, methoxyphenyl, fluorophenyl).

Physicochemical Properties

Parameter Furan Derivatives (F1–F6) Thiophene Derivatives (T1–T6)
clogP (logP) Lower (e.g., F1: 1.2) Higher (e.g., T1: 1.8)
logk (lipophilicity) Moderate Elevated

Thiophene derivatives exhibit greater lipophilicity due to sulfur’s polarizability and larger atomic radius, enhancing membrane permeability .

Comparison with Bicyclic Sulfur-Containing Carboxylic Acids

lists (6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (compound h), a bicyclic sulfur-containing compound with a carboxylic acid group. Key contrasts:

  • Core structure: Compound h contains a penam bicyclic system (β-lactam antibiotic scaffold), whereas the target compound features a thiopyrano-furan system.
  • Substituents: Compound h includes an ethoxycarbonylamino group, which may influence antibiotic activity, while the target compound’s methyl and oxo groups could modulate solubility and target binding.
Antioxidant Hybrid Heterocycles

describes 3-olyl-6-substituted triazolo-thiadiazoles and ascorbic acid analogs (e.g., compound 85). While structurally distinct, these compounds highlight the role of sulfur and oxygen in redox activity:

  • Ascorbic acid analogs : Rely on enediol and carbonyl groups for antioxidant activity.
  • Target compound: The thiopyrano-furan system may stabilize free radicals via sulfur’s electron-donating capacity, though direct evidence is lacking .

Key Research Findings and Implications

Lipophilicity-Bioactivity Relationship : Thiophene derivatives outperform furan analogs in antiproliferative activity, linked to higher clogP values. The target compound’s sulfur-containing ring may similarly enhance cellular uptake .

Structural Flexibility : Substituents on the carboxylic acid (e.g., methyl, oxo) can fine-tune solubility and target affinity. For example, methyl groups may reduce polarity, while oxo groups could participate in hydrogen bonding .

Antioxidant Potential: Hybrid heterocycles with sulfur/oxygen motifs (e.g., triazolo-thiadiazoles) show promise, suggesting the target compound’s thiopyrano-furan system warrants antioxidant testing .

Biological Activity

3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure

The compound is characterized by the following structural formula:

PropertyDescription
Molecular FormulaC₉H₈O₄S
IUPAC Name3-methyl-4-oxo-7H-thiopyrano[4,3-d]furan-2-carboxylic acid
SMILESOC(=O)c1oc2c(c1C)C(=O)CSC2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has been tested against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of derivatives of related thiopyran compounds, demonstrating that certain analogs exhibited significant antibacterial effects. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics like ampicillin.

Bacteria SpeciesMIC (mg/mL)MBC (mg/mL)
Escherichia coli0.0040.008
Staphylococcus aureus0.0150.030
Bacillus cereus0.0150.030
Enterobacter cloacae0.0040.008

These results indicate that the compound exhibits strong antibacterial properties, particularly against E. coli and E. cloacae, which are known to be resistant to many conventional antibiotics .

Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity studies have been conducted to evaluate the safety profile of this compound. Using the MTT assay against normal human lung fibroblast cells (MRC5), the results showed that while the compound was effective against various pathogens, it also maintained a favorable safety profile with low cytotoxicity.

Cytotoxicity Results

CompoundIC₅₀ (µM)
3-Methyl-4-oxo-4,7-dihydro...>100

The mechanism underlying the antibacterial activity of this compound appears to involve inhibition of critical bacterial enzymes. Molecular docking studies suggest that it may inhibit MurB enzyme in E. coli, which is essential for bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of furan-2-carboxylic acid derivatives with sulfur-containing precursors under alkaline conditions (e.g., KOH or NaHCO₃). Purification often employs recrystallization using polar aprotic solvents (e.g., DMSO) or column chromatography with silica gel. Purity (>95%) can be verified via HPLC with UV detection at 254 nm, as demonstrated in analogous thiopyrano-furan systems .

Q. How is the structural characterization of this compound performed to confirm its regiochemistry and stereochemistry?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR to identify proton environments (e.g., thiopyrano ring protons at δ 2.5–3.5 ppm) and carbonyl groups (δ 170–180 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular formula, while X-ray crystallography resolves stereochemical ambiguities, as applied to structurally related tetrahydrobenzo[b]furan derivatives .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Methodological Answer : Evaluate antimicrobial activity using MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For anti-inflammatory potential, measure inhibition of COX-2 or TNF-α production in macrophage models. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa), referencing protocols for furan-2-carboxylic acid derivatives .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substituents in the thiopyrano-furan core during synthesis?

  • Methodological Answer : Regioselectivity is controlled by the electron-withdrawing/donating nature of substituents and reaction temperature. For example, higher temperatures (80–100°C) favor thiopyrano ring formation via intramolecular cyclization, while lower temperatures (25–40°C) may yield open-chain intermediates. Computational studies (DFT) can predict transition states, as shown in analogous furan oxidation reactions .

Q. How should researchers resolve contradictions between observed bioactivity and computational predictions?

  • Methodological Answer : Re-evaluate purity using LC-MS to rule out impurities (e.g., residual starting materials). If discrepancies persist, conduct molecular docking studies to assess binding affinity to target proteins (e.g., enzymes or receptors). Compare results with in vitro data from structurally similar compounds, such as 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid, which showed selective bioactivity despite computational ambiguities .

Q. What mechanistic insights explain the compound’s interaction with osteoclasts or lipid metabolism pathways?

  • Methodological Answer : Use gene expression profiling (RT-qPCR) to identify downregulated osteoclast markers (e.g., TRAP, RANK). For lipid metabolism, perform radiolabeled tracer studies to track cholesterol uptake inhibition in hepatocyte models. Compare mechanisms to furan-2-carboxylic acid derivatives, which inhibit HMG-CoA reductase or modulate PPAR-γ pathways .

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